Reduced Dopamine D1 Receptor Affinity vs. l-THP Minimizes Sedative Liability
In a direct comparative radioligand binding assay against the human dopamine D1 receptor, dehydrocorybulbine (DHCB) exhibited a Ki of 1,836 ± 200 nM. In contrast, l-tetrahydropalmatine (l-THP), a primary comparator alkaloid from the same plant, displayed a Ki of 94 ± 9 nM [1]. This approximately 20-fold lower affinity for the D1 receptor suggests that DHCB has a significantly reduced potential for D1-mediated side effects, such as sedation and extrapyramidal symptoms, at doses required for D2-mediated analgesia.
| Evidence Dimension | Dopamine D1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 1,836 ± 200 nM |
| Comparator Or Baseline | l-Tetrahydropalmatine (l-THP): 94 ± 9 nM |
| Quantified Difference | DHCB affinity is 19.5-fold lower (higher Ki) |
| Conditions | Radioligand binding assay using [3H]SCH23390 on human dopamine D1 receptor; values represent mean ± SEM of three independent experiments performed in duplicate. |
Why This Matters
Researchers seeking a non-sedating analgesic or antipsychotic lead should prioritize DHCB over l-THP due to its lower D1 affinity, which may reduce motor side effects.
- [1] Ma, Z. Z., Xu, W., Jensen, N. H., Roth, B. L., Liu-Chen, L. Y., & Lee, D. Y. (2008). Isoquinoline alkaloids isolated from Corydalis yanhusuo and their binding affinities at the dopamine D1 receptor. Molecules, 13(9), 2303-2312. View Source
